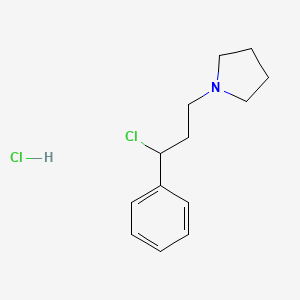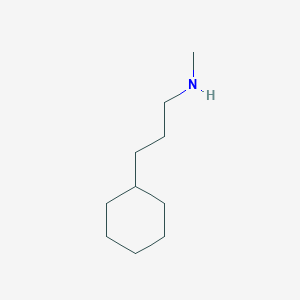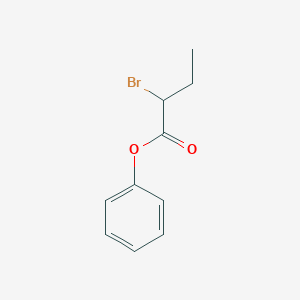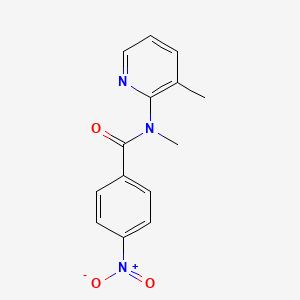![molecular formula C15H18N2O3 B12002491 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is an organic compound with the molecular formula C15H18N2O3 This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a urea moiety through a hydroxyethoxyethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea typically involves the reaction of naphthalen-1-yl isocyanate with 2-(2-hydroxyethoxy)ethylamine. The reaction proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:
Naphthalen-1-yl isocyanate+2-(2-hydroxyethoxy)ethylamine→this compound
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxyethyl chain can facilitate binding to hydrophilic sites, while the naphthalene ring can interact with hydrophobic regions, enhancing its overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-[2-(2-Hydroxyethoxy)ethyl]-1-phenylurea: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-[2-(2-Hydroxyethoxy)ethyl]-1-(pyridin-2-yl)urea: Contains a pyridine ring, offering different electronic properties.
Uniqueness
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is unique due to the presence of the naphthalene ring, which provides distinct aromaticity and electronic characteristics. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the development of advanced materials or as a biochemical probe.
属性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
1-[2-(2-hydroxyethoxy)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O3/c18-9-11-20-10-8-16-15(19)17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H2,16,17,19) |
InChI 键 |
VESAFFRBLZDXJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)


![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)

